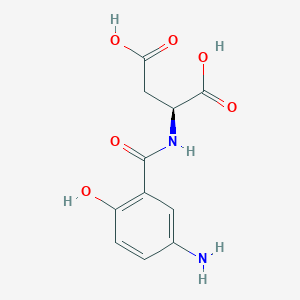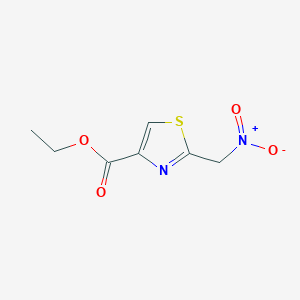
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound . The reaction conditions typically involve refluxing in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets through its nitro and thiazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Known for its antileukemic activity.
2-Substituted thiazoles: Exhibiting various biological activities including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Número CAS |
193068-18-7 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
ethyl 2-(nitromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-2-13-7(10)5-4-14-6(8-5)3-9(11)12/h4H,2-3H2,1H3 |
Clave InChI |
REZAYMMKEGHRPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



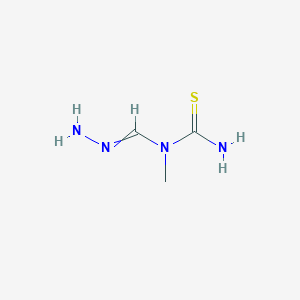
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)

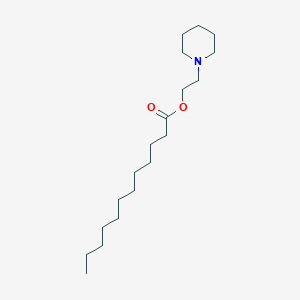
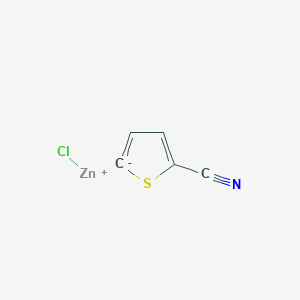

![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
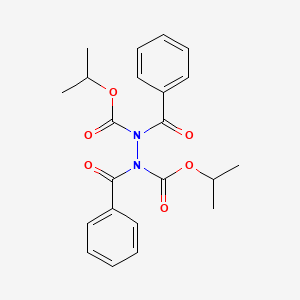
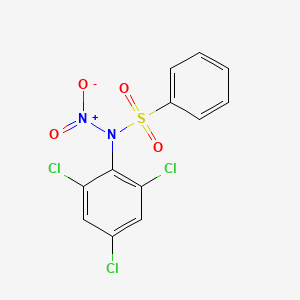
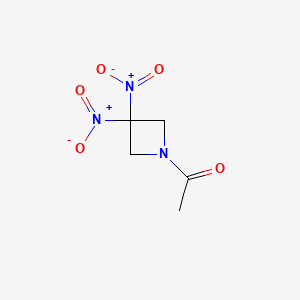
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
